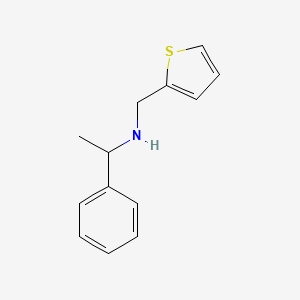![molecular formula C21H25NO3 B2884836 {[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate CAS No. 1794982-25-4](/img/structure/B2884836.png)
{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. It’s known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Wissenschaftliche Forschungsanwendungen
X-Ray Structures and Computational Studies
This compound has been characterized through various techniques such as FTIR, UV–Vis, and NMR spectroscopy, and its structure determined by X-ray diffraction. Computational studies using density functional theory (DFT) and TDDFT methods also contribute to understanding its properties, particularly in relation to cathinones, which are of interest in the field of chemistry and materials science (Nycz et al., 2011).
Biosynthesis from Renewable Carbon
The compound's relevance extends to the biosynthesis of green chemicals from renewable resources. It serves as a building block in polymer synthesis, illustrating its potential in sustainable materials science. This approach is especially significant in developing biotechnological processes that replace conventional chemistry and petrochemicals as carbon sources (Rohwerder & Müller, 2010).
Synthesis and Biological Activity Screening
The compound has been synthesized along with similar compounds, and their biological activities have been investigated. Studies on cytotoxicity, anti-inflammatory, and antibacterial activities contribute to understanding their potential medical applications, particularly in the context of prodrugs (Yancheva et al., 2015).
Application in Tissue Engineering Materials
Its relation to polyhydroxyalkanoates (PHA), particularly in the context of tissue engineering, is notable. PHAs are biodegradable and thermoprocessable polymers used in medical devices and tissue engineering. The compound's connection to this field highlights its potential in developing biocompatible materials for medical applications (Chen & Wu, 2005).
Anticonvulsant Activity
Research into esters based on the compound has shown potential anticonvulsant properties. This is particularly significant in the development of new pharmaceuticals for treating seizures (Nesterkina et al., 2022).
DNA Binding Interactions
Studies on amide derivatives of the compound have explored their interactions with DNA. This research is crucial for understanding the molecular mechanisms of these compounds and their potential applications in genetics and biochemistry (Arshad et al., 2017).
Eigenschaften
IUPAC Name |
[2-oxo-2-(3-propan-2-ylanilino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-19(16-9-6-5-7-10-16)21(24)25-14-20(23)22-18-12-8-11-17(13-18)15(2)3/h5-13,15,19H,4,14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEUIRIUMYKTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)

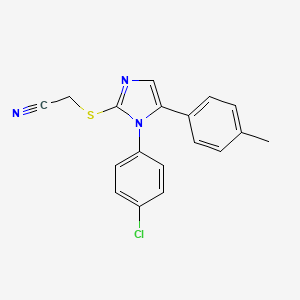
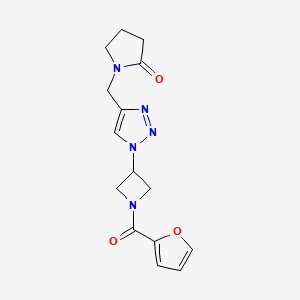
![N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2884763.png)
![(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2884764.png)
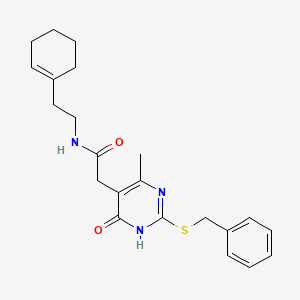
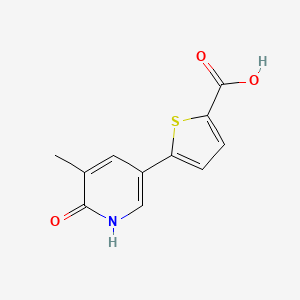
![4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2884768.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2884770.png)

![3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B2884772.png)
![8-(4-acetylpiperazin-1-yl)-7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2884773.png)
